molecular formula C11H7N3O2S B139041 2-[(2-Nitrophenyl)amino]-3-cyanothiophene CAS No. 186792-85-8

2-[(2-Nitrophenyl)amino]-3-cyanothiophene

Cat. No.: B139041
CAS No.: 186792-85-8
M. Wt: 245.26 g/mol
InChI Key: BGBMKHNXWAGHQD-UHFFFAOYSA-N
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Description

Significance of Nitrogen- and Sulfur-Containing Heterocyclic Scaffolds in Organic Chemistry

The utility of heterocyclic scaffolds containing both nitrogen and sulfur is vast and well-documented. The thiophene (B33073) ring, a sulfur-containing five-membered heterocycle, is a key structural unit found in numerous biologically active compounds. Thiophene derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial and anti-inflammatory activities. The 2-aminothiophene motif, in particular, is a privileged scaffold in medicinal chemistry. nih.gov Molecules built upon this framework have been developed as potent inhibitors of various enzymes and modulators of cellular receptors, leading to treatments for a variety of diseases. nih.govresearchgate.net

The incorporation of a nitrogen-containing aminophenyl group, especially one bearing a nitro substituent, further enhances the chemical reactivity and potential applications of the thiophene core. The nitro group is a strong electron-withdrawing group, which can activate the molecule for certain types of chemical transformations. Furthermore, the amino linkage provides a key point for further functionalization and cyclization reactions. This combination of structural features makes molecules like 2-[(2-Nitrophenyl)amino]-3-cyanothiophene highly valuable in synthetic chemistry.

The table below summarizes the significance of these structural motifs.

Table 1: Significance of Key Structural Motifs
Structural Motif Significance in Organic and Medicinal Chemistry
Thiophene A core component of many pharmaceuticals and materials. Known for a wide range of biological activities, including anti-inflammatory and antimicrobial properties.
2-Aminothiophene A "privileged scaffold" in drug discovery, forming the basis for enzyme inhibitors and receptor modulators. nih.gov It is a key component in drugs like the antipsychotic Olanzapine (B1677200). nih.govwikipedia.org
Nitrophenyl Group The nitro group is a versatile functional group that can be reduced to an amine, act as an electron-withdrawing group to influence reactivity, and participate in cyclization reactions. nih.gov
Nitrile Group (Cyano) A highly versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or participate in cyclization reactions to form fused heterocyclic rings. tandfonline.comtandfonline.com

Role of this compound as a Key Intermediate in Synthetic Pathways

The title compound, this compound, is a quintessential example of a molecular intermediate—a stable compound that serves as a stepping stone in a multi-step synthesis. Its structure is strategically designed for the subsequent construction of more complex, often polycyclic, molecules.

The synthesis of this intermediate typically follows a two-step sequence. First, the 2-amino-3-cyanothiophene core is assembled. The most common and efficient method for this is the Gewald reaction . wikipedia.orgumich.edu This one-pot, multi-component reaction involves the condensation of a carbonyl compound (like an aldehyde or ketone), an active methylene (B1212753) nitrile (such as malononitrile), and elemental sulfur in the presence of a base. wikipedia.orgsciforum.net

Once the 2-amino-3-cyanothiophene precursor is obtained, the second step is the attachment of the 2-nitrophenyl group. This is typically achieved through a nucleophilic aromatic substitution reaction, where the amino group of the thiophene attacks an activated nitrobenzene (B124822), such as 1-fluoro-2-nitrobenzene, displacing the fluoride (B91410) and forming the N-aryl bond. wikipedia.org A similar coupling has been described in patents for the synthesis of related structures. google.comchemicalbook.com

The true value of this compound lies in its potential for subsequent transformations. The molecule contains three key reactive sites: the nitro group, the amino group, and the cyano group. These functional groups can react intramolecularly or with external reagents to build new rings, leading to a variety of fused heterocyclic systems. For instance, reductive cyclization of the nitro group onto the thiophene ring system is a powerful strategy for creating new ring structures. The adjacent amino and cyano groups are perfectly positioned to undergo condensation reactions to form fused pyrimidine (B1678525) rings, leading to thieno[2,3-d]pyrimidines. nih.gov

A particularly important application is in the synthesis of thieno[2,3-b]quinoxalines . These are polycyclic aromatic compounds containing both a thiophene and a quinoxaline (B1680401) ring system. The general strategy involves the cyclization of a precursor like this compound. The nitro group is first reduced to an amino group. This newly formed diamine system can then undergo cyclization, often through a condensation reaction, to form the fused quinoxaline ring. tandfonline.comtandfonline.comresearchgate.net This synthetic utility makes the title compound a highly valuable intermediate for generating libraries of complex heterocyclic molecules with potential biological activities. tandfonline.comnih.gov

The table below outlines the synthetic utility of this intermediate.

Table 2: Synthetic Pathways Involving this compound
Reaction Type Description Resulting Fused System
Reductive Cyclization The nitro group is reduced to an amine, which then reacts with the cyano group or other parts of the molecule. Thieno[2,3-b]quinoxalines tandfonline.comtandfonline.com
Condensation with Reagents The amino and cyano groups react with reagents like formamide (B127407) or urea (B33335). Pyrimido[5′,4′:4,5]thieno[2,3-b]quinoxalines tandfonline.comresearchgate.net
Reaction with α-Halo Ketones The amino group and an activated form of the cyano group can react to build new rings. Pyrido[4',5':4,5]thieno[2,3-b]quinoxalines tandfonline.comtandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-nitroanilino)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c12-7-8-5-6-17-11(8)13-9-3-1-2-4-10(9)14(15)16/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBMKHNXWAGHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CS2)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327891
Record name NSC700024
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186792-85-8
Record name NSC700024
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 2 Nitrophenyl Amino 3 Cyanothiophene and Its Derivatives

Established Synthetic Routes and Mechanistic Considerations

Gewald Reaction-Based Cyclization Approaches for Thiophene (B33073) Core Formation

The Gewald reaction, first reported in 1961, stands as a cornerstone for the synthesis of polysubstituted 2-aminothiophenes. thieme-connect.comwikipedia.orgorganic-chemistry.org This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction proceeds through a multi-step sequence, beginning with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to form a stable α,β-unsaturated intermediate. wikipedia.orgchemrxiv.org The subsequent addition of sulfur, followed by cyclization and tautomerization, yields the final 2-aminothiophene ring. wikipedia.org The exact mechanism of sulfur addition and the subsequent cyclization have been a subject of detailed computational studies, which suggest a complex equilibrium of polysulfide intermediates. chemrxiv.orgchemrxiv.org The thermodynamic driving force for the reaction is the formation of the aromatic thiophene ring. chemrxiv.orgchemrxiv.org

The versatility of the Gewald reaction allows for the synthesis of a wide array of 2-aminothiophene derivatives by varying the starting carbonyl compound and the active methylene nitrile. clockss.orgsciforum.netresearchgate.net For the synthesis of the core of 2-[(2-Nitrophenyl)amino]-3-cyanothiophene, a suitable starting point would be the Gewald reaction to form a 2-amino-3-cyanothiophene derivative. nih.govresearchgate.net

The reaction conditions for the Gewald synthesis have been extensively studied and optimized. The choice of base and solvent can significantly influence the reaction rate and yield. A variety of bases have been employed, including organic amines like morpholine, triethylamine, and piperidine, as well as inorganic bases. thieme-connect.comclockss.org

Table 1: Effect of Different Bases on the Yield of a Model Gewald Reaction This table is based on a model reaction and illustrates the impact of different bases on the reaction's efficiency.

EntryBaseYield (%)
1K2CO3Moderate
2Cs2CO3Moderate
3NaOHModerate
4Et3NModerate
5Pyrrolidine92
6PiperidineHigh
7DBUHigh
8DIEAModerate
9KOtBuHigh
10NaOtBuHigh

Data adapted from a study on microwave-assisted Gewald reactions. clockss.org The specific yields for each base were reported in the context of that particular study and may vary depending on the specific substrates and reaction conditions.

Amine Coupling Reactions for N-Arylation

The introduction of the 2-nitrophenyl group onto the 2-amino position of the thiophene core is typically achieved through N-arylation reactions. nih.govnih.gov Traditional methods often involved nucleophilic aromatic substitution, which required harsh conditions and activated aryl halides. nih.gov More contemporary and efficient methods include transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govcmu.edu This palladium-catalyzed reaction allows for the coupling of amines with aryl halides or triflates under relatively mild conditions. cmu.edu

The synthesis of alkyldiarylamines, a related transformation, has been achieved in a two-step procedure involving sequential N-arylation of a primary amine using different palladium catalyst systems for each step. cmu.edu The choice of ligand for the palladium catalyst is crucial and depends on the electronic properties of the coupling partners. cmu.edu For instance, ligands like (rac)-BINAP and Xantphos have been effectively used. cmu.edu

A patent describes a method for synthesizing 2-[(2-nitrophenyl)amino]-3-cyano-5-methylthiophene by reacting o-nitroaniline with 2-amino-3-cyano-5-methylthiophene in the presence of cuprous chloride and acetonitrile (B52724). google.com This represents a direct coupling approach to achieve the desired N-arylation.

Multicomponent Reaction Methodologies for Thiophene Annulation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry by maximizing atom economy. nih.govresearchgate.netnih.gov The Gewald reaction itself is a prime example of a multicomponent reaction used for thiophene synthesis. organic-chemistry.orgresearchgate.net

Beyond the classic Gewald reaction, other multicomponent strategies have been developed for the synthesis of highly functionalized thiophenes. nih.govacs.orgrsc.org These reactions often proceed via domino or cascade sequences, where the first transformation generates a reactive intermediate that undergoes subsequent intramolecular reactions. nih.gov For instance, an iodine-catalyzed, base-promoted three-component annulation employing elemental sulfur has been used to synthesize trisubstituted thiophenes. rsc.org Such methodologies offer a rapid and efficient entry to diverse thiophene derivatives from simple starting materials. researchgate.netresearchgate.netnih.gov The development of novel MCRs continues to be an active area of research for the construction of complex heterocyclic systems, including those containing the thiophene scaffold. nih.govresearchgate.net

Novel and Efficient Synthetic Protocols

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. clockss.orgnih.govnih.gov This technology has been successfully applied to the Gewald reaction, dramatically reducing reaction times from hours to minutes. thieme-connect.comorganic-chemistry.orgresearchgate.net For example, a microwave-assisted Gewald reaction for the synthesis of 5-substituted-2-aminothiophenes was completed in 20 minutes at 70°C, a significant improvement over the 4 hours required with classical heating. organic-chemistry.org

The benefits of microwave irradiation include rapid and uniform heating of the reaction mixture, which can lead to the circumvention of side reactions and decomposition of thermally sensitive products. clockss.orgnih.gov Several studies have reported the efficient synthesis of 2-aminothiophene derivatives under microwave irradiation, highlighting the broad applicability of this technique. thieme-connect.comclockss.orgresearchgate.net The use of solid supports or ionic liquids in combination with microwave heating can further enhance the efficiency and greenness of the synthesis. thieme-connect.comresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Gewald Reaction

MethodReaction TimeTemperatureYieldReference
Conventional Heating4 hours70°CGood organic-chemistry.org
Microwave Irradiation20 minutes70°CHigh organic-chemistry.org
Conventional Heating8-48 hoursVariesVaries thieme-connect.com
Microwave Irradiation30 minutes50°C57-95% clockss.org

Catalytic Amination and Cross-Coupling Strategies, including Copper-Catalyzed Methods

While palladium-catalyzed reactions are prevalent, copper-catalyzed methods for C-N bond formation have experienced a resurgence, offering a more economical and often complementary approach. nih.govorganic-chemistry.orgorganic-chemistry.org The Chan-Lam coupling, for example, utilizes copper catalysts for the N-arylation of amines and other nitrogen-containing compounds with arylboronic acids. nih.gov This method is attractive due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

A practical protocol for the copper-mediated N-arylation of methyl 2-aminothiophene-3-carboxylate with arylboronic acids and potassium aryltrifluoroborate salts has been developed. nih.gov This Chan-Lam cross-coupling provides broad access to N-arylated 2-aminothiophene derivatives. nih.gov Copper(I) oxide has also been used as a heterogeneous catalyst for the N-arylation of amines with arylboronic acids under base-free conditions. organic-chemistry.org Furthermore, copper sulfate (B86663) in water has been employed for the N-arylation of amines, showcasing a green and inexpensive protocol. beilstein-journals.org These copper-catalyzed systems provide a powerful toolkit for the synthesis of compounds like this compound. wjpmr.comrsc.orgnih.govmdpi.com

The development of new ligands and catalyst systems continues to expand the scope and efficiency of both palladium- and copper-catalyzed amination reactions, enabling the synthesis of increasingly complex and sterically hindered N-aryl amines. cmu.eduorganic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis Design

The synthesis of 2-aminothiophenes, the core structure of the title compound, has increasingly benefited from the application of green chemistry principles aimed at reducing environmental impact and improving efficiency. nih.govresearchgate.net A primary route to this class of compounds is the Gewald reaction, a multicomponent condensation that traditionally involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur with a base catalyst. derpharmachemica.comumich.edu Green modifications to this reaction focus on several key areas: the use of environmentally benign solvents, solvent-free conditions, and the development of reusable and efficient catalysts. nih.govresearchgate.net

Innovations include replacing traditional organic solvents with greener alternatives like water or ethanol (B145695). tandfonline.comnih.gov Some protocols have successfully employed ultrasound activation in water, eliminating the need for a catalyst altogether. researchgate.net Microwave-assisted organic synthesis (MAOS) has also been applied, significantly reducing reaction times from hours to minutes, although sometimes only for specific steps in a multi-step process. derpharmachemica.comresearchgate.net

Catalyst development is another cornerstone of sustainable synthesis. Researchers have utilized inexpensive and recyclable solid catalysts such as sodium aluminate (NaAlO₂) and calcium oxide (CaO) to drive the Gewald reaction under mild conditions. acs.orgderpharmachemica.com Furthermore, mechanochemistry, using techniques like high-speed ball milling, offers a solvent-free and often catalyst-free approach to synthesizing 2-aminothiophenes with high yields in short reaction times. sciforum.netmdpi.com These methods align with green chemistry goals by enhancing atom economy, reducing energy consumption, and minimizing the generation of hazardous waste. researchgate.net

Table 1: Comparison of Green Synthesis Methodologies for 2-Aminothiophenes
MethodologyKey FeaturesAdvantagesReference
Microwave-Assisted Synthesis (MAOS)Use of microwave irradiation to accelerate reaction.Drastic reduction in reaction time. derpharmachemica.comresearchgate.net
Ultrasound in WaterUses water as a solvent and sonication for activation.Eliminates need for organic solvents and potentially catalysts. researchgate.net
Recyclable Solid Catalysts (e.g., NaAlO₂, CaO)Employs heterogeneous catalysts that are easily separated and reused.Cost-effective, environmentally benign, reusable catalyst. acs.orgderpharmachemica.com
Ball Milling (Mechanochemistry)Solvent-free reaction conducted in a ball mill.High efficiency, short reaction times, solvent-free. sciforum.netmdpi.com
L-proline CatalysisUses an organocatalyst in a one-pot, four-component reaction.Mild, ambient temperature conditions, environmentally friendly. tandfonline.com

Synthesis of Analogues and Functionalized Derivatives of this compound

The development of analogues of this compound is crucial for exploring its chemical space and potential applications. This involves strategic modifications to both the thiophene ring and the nitrophenyl moiety, as well as N-substitution.

Strategies for Regioselective Functionalization of the Thiophene Ring

Regioselective functionalization allows for the precise introduction of substituents at specific positions on the thiophene ring, which is essential for structure-activity relationship studies. Various methods have been developed for the controlled synthesis of substituted thiophenes.

One approach involves the metal-catalyzed or base-promoted heterocyclization of functionalized alkyne substrates. mdpi.com These reactions, which can include processes like iodocyclization, allow for the atom-economical construction of the thiophene ring with a predefined substitution pattern. mdpi.com Another powerful strategy is the domino reaction of compounds like 1,3-thiazolidinedione with active methylene nitriles and aldehydes to create highly functionalized 2-amino-4,5-dihydrothiophenes. nih.gov

For pre-formed thiophene rings, direct functionalization can be challenging due to the activating nature of the amino group. However, multicomponent reactions, such as variants of the Gewald reaction, provide a direct route to polysubstituted 2-aminothiophenes. For instance, a one-pot, four-component reaction using aldehydes, malononitrile, another active methylene compound, and sulfur can yield complex thiophenes. tandfonline.com Similarly, a three-component reaction of chalcones, benzoylacetonitriles, and sulfur can directly produce 2-aryl-3-cyanothiophenes. rsc.org These methods provide access to derivatives with diverse substituents at the C4 and C5 positions of the thiophene core.

Introduction of Diverse Substituents on the Nitrophenyl Moiety

Modifying the 2-nitrophenyl group is typically achieved by starting with different substituted precursors. A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between a pre-formed 2-amino-3-cyanothiophene and an activated nitrobenzene (B124822) derivative, such as 1-fluoro-2-nitrobenzene. By using variously substituted fluoronitrobenzenes, a library of analogues with different groups on the phenyl ring can be generated.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed. This involves reacting a substituted o-nitrophenyl boronic acid with a 2-bromothiophene (B119243) derivative. sciforum.net This approach allows for the introduction of a wide array of substituents onto the phenyl ring before its attachment to the thiophene core. Another method involves the direct nitration of a 2-phenylthiophene (B1362552) precursor, although this can sometimes lead to mixtures of isomers and dinitrated products, requiring careful control of reaction conditions. sciforum.net

Preparation of N-Substituted Thiophenamines

The direct N-alkylation or N-arylation of 2-aminothiophenes can be difficult to achieve under mild conditions. rsc.org However, strategies have been developed to overcome this challenge. One effective method involves the N-acylation of the 2-amino group to form a carbamoyl (B1232498) or acylamino intermediate. This intermediate can then be N-alkylated under milder conditions using a base like caesium carbonate in DMF, followed by hydrolysis to reveal the N-substituted amine. rsc.org This two-step process provides a reliable route to N-alkylated products that are otherwise inaccessible. rsc.org

Another approach involves building the N-substituted thiophenamine from acyclic precursors. For example, a novel protocol for synthesizing N-substituted 3-nitrothiophen-2-amines has been described using the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol. This method generates two C-C bonds in a single operation and is compatible with a range of N-aryl and N-alkyl substituents.

Table 2: Strategies for Derivative Synthesis
Modification TargetSynthetic StrategyKey FeaturesReference
Thiophene Ring (C4/C5)Multicomponent Gewald ReactionsDirect synthesis of polysubstituted thiophenes from varied starting materials. umich.edutandfonline.com
Thiophene RingCyclization of Functionalized AlkynesAtom-economical, regioselective construction of the thiophene ring. mdpi.com
Nitrophenyl MoietyNucleophilic Aromatic Substitution (SNAr)Reaction of an aminothiophene with substituted fluoronitrobenzenes.-
Nitrophenyl MoietySuzuki CouplingCoupling of substituted o-nitrophenyl boronic acids with bromothiophenes. sciforum.net
Amino Group (N-Substitution)N-Acylation followed by AlkylationTwo-step method enabling N-alkylation under mild conditions. rsc.org

Thorpe-Ziegler Cyclization Variants for Related Thiophene Scaffolds

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of dinitriles to form cyclic enamines, which can be hydrolyzed to cyclic ketones. wikipedia.orglscollege.ac.in This reaction is conceptually related to the Dieckmann condensation and is particularly useful for forming 5- to 8-membered rings. wikipedia.orgsynarchive.com

In the context of this compound, the 3-cyano group serves as a reactive handle for Thorpe-Ziegler type cyclizations. By introducing a second nitrile group or another suitable electrophilic center onto the molecule, intramolecular cyclization can be induced to form fused heterocyclic systems. For example, if a nitrile-containing side chain were attached to the amino nitrogen or the C4 position of the thiophene ring, base-catalyzed cyclization onto the 3-cyano group could lead to the formation of novel thieno-fused pyridines or other related scaffolds.

A reported variant involves the regioselective Thorpe-Ziegler cyclization of 3-O-alkylated thiophenes bearing electron-withdrawing groups, including nitriles, at the ortho position. researchgate.net This demonstrates that a nitrile group on a thiophene ring can selectively participate in intramolecular condensation, leading to the formation of fused thienofurans. researchgate.net This principle could be extended to create a variety of fused thiophene systems starting from appropriately functionalized derivatives of this compound.

Chemical Reactivity and Transformation Studies of 2 2 Nitrophenyl Amino 3 Cyanothiophene

Reactivity of Key Functional Groups

The chemical behavior of 2-[(2-Nitrophenyl)amino]-3-cyanothiophene is largely dictated by the interplay of its primary functional groups: the nitrophenylamino moiety and the cyano group. These groups provide multiple avenues for synthetic transformations, allowing for the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions involving the Thiophene (B33073) and Nitrile Groups

The synthesis of the parent scaffold, 2-amino-3-cyanothiophene, is often accomplished through the Gewald reaction, a multicomponent condensation that highlights the reactivity of the thiophene ring's substituents researchgate.netnih.govresearchgate.net. The formation of the 2-[(2-Nitrophenyl)amino] linkage itself is a prime example of a nucleophilic aromatic substitution reaction. In a closely related synthesis, 2-amino-5-methylthiophene-3-carbonitrile (B129202) reacts with 2-fluoronitrobenzene, where the amino group of the thiophene acts as the nucleophile, displacing the fluorine atom on the nitro-activated benzene (B151609) ring wikipedia.org. This suggests a similar pathway for the formation of the title compound, where a 2-aminothiophene-3-carbonitrile (B183302) derivative attacks an activated nitrophenyl halide.

The nitrile group, while generally less reactive towards nucleophilic substitution under standard conditions, can be hydrolyzed or converted to other functional groups under more forcing conditions or through metal catalysis.

Reductive Transformations of the Nitro Group to Amino Functionality

The nitro group is a key site for chemical transformation, with its reduction to an amino group being a particularly significant reaction. This transformation is often a critical step in the synthesis of fused heterocyclic systems. For instance, the reduction of a nitrophenyl group attached to a heterocyclic core can lead to intramolecular cyclization, forming new ring systems clockss.orgnih.gov. A common method for this reduction is catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or through chemical reduction with agents such as tin(II) chloride or sodium dithionite. This reductive cyclization is a powerful tool for building complex polycyclic molecules, such as thieno[2,3-b]quinoxalines, from nitrophenylamino-substituted thiophenes researchgate.net. The newly formed amino group can then undergo further derivatization, expanding the molecular diversity.

Derivatization via the Cyano Group

The cyano group in this compound is a versatile handle for further molecular elaboration. It can participate in a variety of chemical transformations, including:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide, respectively. These derivatives open up new avenues for functionalization, such as esterification or amide coupling reactions.

Cyclization Reactions: The cyano group, in conjunction with the adjacent amino linkage, is well-positioned to participate in cyclization reactions. For example, treatment with reagents like formamide (B127407) or urea (B33335) can lead to the formation of fused pyrimidine (B1678525) rings, such as thieno[2,3-d]pyrimidines researchgate.net.

Addition Reactions: Organometallic reagents or other nucleophiles can add across the carbon-nitrogen triple bond, leading to the formation of ketones or other functionalized products after hydrolysis.

Electrophilic and Nucleophilic Reactions on the Thiophene Ring System

The presence of the strongly electron-withdrawing nitro group on the phenylamino (B1219803) substituent can also influence the electron density of the thiophene ring, potentially making it more susceptible to nucleophilic attack under certain conditions, a phenomenon observed in other nitro-activated heterocyclic systems nih.gov.

Reaction Type Reagents and Conditions Product Type Reference
Reductive CyclizationHMPT, refluxing xyleneFused aza-heterocycles clockss.org
Reductive CyclizationPd/C, H₂Fused quinolines nih.gov
Electrophilic BrominationNBS, acetic acid/chloroform5-Bromo-2-aminothiophene-3-carbonitrile derivatives researchgate.net
Cyclization of Cyano GroupFormamide, UreaFused pyrimidines researchgate.net

Metalation and Complexation Studies of the Compound and its Derivatives

Based on the available scientific literature, specific studies on the direct metalation and complexation of this compound are not extensively reported. However, the presence of multiple heteroatoms (N, S) and the nitrile group suggests that this compound could act as a ligand for various metal centers. The amino group and the nitrogen of the cyano group could potentially form a chelate ring with a metal ion. Further research would be needed to explore the coordination chemistry of this compound and its derivatives.

Reaction Kinetics and Thermodynamic Analysis of Synthetic Pathways

Structural Elucidation and Solid State Characteristics of 2 2 Nitrophenyl Amino 3 Cyanothiophene

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of a compound. A combination of techniques is typically employed to gain a complete picture of the atomic connectivity and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 2-[(2-nitrophenyl)amino]-3-cyanothiophene, both ¹H and ¹³C NMR would be essential for confirming its structure.

¹H NMR Spectroscopy: A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring and the nitrophenyl group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would allow for the precise assignment of each proton. For instance, the protons on the thiophene ring would likely appear as doublets, while the protons on the nitrophenyl ring would exhibit a more complex pattern due to their relative positions. The proton of the amino group (NH) would likely appear as a broad singlet.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment. For example, the carbon atom of the cyano group (-CN) would appear at a characteristic downfield shift. The carbon atoms of the thiophene and nitrophenyl rings would also have distinct chemical shifts, which can be assigned using techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) in conjunction with the ¹H NMR data.

A comprehensive search of scientific databases did not yield specific ¹H or ¹³C NMR data for this compound. For comparative purposes, the related compound 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983) has been characterized by ¹H NMR. ichemical.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

N-H stretching of the secondary amine.

C≡N stretching of the cyano group.

Asymmetric and symmetric stretching of the nitro group (NO₂).

C-H stretching of the aromatic rings.

C=C stretching within the aromatic rings.

C-N and C-S stretching vibrations.

Polymorph Differentiation: Both IR and Raman spectroscopy are powerful techniques for distinguishing between different crystalline forms (polymorphs) of a compound. Polymorphs have different arrangements of molecules in the crystal lattice, which can lead to subtle but measurable differences in their vibrational spectra. These differences can manifest as shifts in peak positions, changes in peak intensities, or the appearance or disappearance of certain bands. The study of related nitrophenol compounds has demonstrated the utility of these techniques in combination with computational methods for vibrational analysis. longdom.org

Specific IR and Raman spectral data for this compound are not available in the reviewed literature.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The high-resolution mass spectrum would provide the elemental composition of the molecule. The fragmentation pattern, generated by the breakdown of the molecular ion in the mass spectrometer, would yield valuable structural information. Common fragmentation pathways for such a molecule could include:

Cleavage of the C-N bond between the thiophene and the nitrophenyl groups.

Loss of the nitro group (NO₂) or nitric oxide (NO).

Fragmentation of the thiophene ring.

Loss of the cyano group (CN).

The fragmentation of related thiophene derivatives often involves cleavage at the bonds adjacent to the thiophene ring. nih.govresearchgate.net The principles of fragmentation in mass spectrometry are well-established and can be used to predict likely fragmentation pathways. whitman.edulibretexts.org

A detailed mass spectrum and fragmentation analysis for this compound has not been reported in the available scientific literature.

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule and its photophysical properties.

UV-Visible Spectroscopy: The UV-Visible absorption spectrum of this compound would reveal the wavelengths of light that the molecule absorbs. This absorption is due to the promotion of electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* and n → π* transitions). The presence of the conjugated system encompassing the thiophene and nitrophenyl rings would be expected to result in strong absorption in the UV or visible region. Computational studies on related cyanothiophene compounds have been used to simulate and interpret their UV-Visible spectra. nih.gov

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. If this compound is fluorescent, its emission spectrum would be a mirror image of its absorption spectrum, but shifted to longer wavelengths (Stokes shift). The fluorescence quantum yield and lifetime would provide further insights into its photophysical properties. The presence of the nitro group, which is often a fluorescence quencher, might influence the emissive properties of the compound.

Specific UV-Visible and fluorescence spectroscopic data for this compound are not documented in the surveyed literature.

X-ray Diffraction Analysis and Crystal Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid.

If suitable single crystals of this compound can be grown, single-crystal X-ray diffraction analysis would provide a wealth of information, including:

The precise three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and torsion angles.

The conformation of the molecule, particularly the torsion angle between the planes of the thiophene and nitrophenyl rings.

The packing of the molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces.

The crystallographic parameters of the unit cell (a, b, c, α, β, γ) and the space group.

This information is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the solid, including its melting point, solubility, and stability. The crystal structures of several related nitrophenyl-substituted thiophene derivatives have been reported, revealing details about their molecular planarity and intermolecular interactions. nih.govnih.gov

A solved single-crystal X-ray structure for this compound is not available in the Cambridge Structural Database (CSD) or the broader scientific literature at the time of this review.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for identifying crystalline phases of a material. For this compound, PXRD is employed to distinguish between its different polymorphic forms. Each polymorph, having a unique crystal lattice, produces a characteristic diffraction pattern.

While detailed PXRD patterns for each polymorph are specific to individual research studies, the technique is crucial for determining the physical stability of the various forms. For instance, in studies of the related compound, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (commonly known as "ROY"), PXRD is used to monitor transformations between polymorphs under different conditions. For this compound, similar methodologies are applied to ascertain the purity of a given polymorphic sample and to study phase transitions.

Polymorphism and Crystal Engineering Studies

The study of polymorphism in this compound is central to understanding its solid-state properties. The ability of this single molecule to adopt various packing arrangements in the solid state leads to observable differences in its physical properties, most notably its color.

Identification and Characterization of Polymorphic Forms, including Red, Orange, and Yellow Forms

Three primary polymorphic forms of this compound have been identified and are distinguished by their distinct colors: red, orange, and yellow. The different colors arise from variations in the molecular conformation and the resulting electronic states within the crystal lattice.

The red (R) and orange (O) forms have been successfully prepared through crystallization from specific solvents, such as tetrahydrofuran (B95107) (THF) for the red form and absolute ethanol (B145695) for the orange form. However, a yellow (Y) form has also been observed during synthesis, though it has proven to be a "disappearing polymorph," meaning it is challenging to isolate and stabilize for further characterization. The appearance of the more stable red or orange forms as seeds during crystallization can prevent the formation of the yellow polymorph.

Single-crystal structure data have revealed significant conformational differences between the molecules in the red and orange forms. The molecule in the red form is noted to have a more planar conformation between the thiophene and phenyl rings compared to the orange form.

PolymorphColorCrystallization MethodConformational Note
Red (R)RedTetrahydrofuran (THF)More planar conformation
Orange (O)OrangeAbsolute EthanolLess planar conformation
Yellow (Y)YellowObserved during synthesisDisappearing polymorph

Investigation of Intermolecular Interactions and Supramolecular Architectures

The stability and properties of the different polymorphs of this compound are governed by a network of intermolecular interactions that dictate the supramolecular architecture. These interactions include hydrogen bonds and π-π stacking interactions.

Piezochromic Behavior and Pressure-Induced Transformations

Piezochromism is the phenomenon where a material changes color in response to applied pressure. This behavior is a direct consequence of pressure-induced phase transformations between different polymorphic forms. The yellow and pale orange crystalline forms of the related methylated compound, ROY, have been shown to reversibly transform to a red color at high pressures. This indicates that pressure can alter the molecular conformation and crystal packing, leading to a change in the electronic structure and, consequently, the observed color. While specific studies on the piezochromic behavior of this compound are not as extensively detailed as for its methylated analog, the existence of multiple colored polymorphs suggests a high likelihood of similar pressure-sensitive transformations.

Computational Chemistry and Theoretical Modeling of 2 2 Nitrophenyl Amino 3 Cyanothiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, reactivity, and other properties of molecules like 2-[(2-Nitrophenyl)amino]-3-cyanothiophene.

The compound this compound is known to exhibit conformational polymorphism, meaning it can exist in different crystalline forms with distinct molecular conformations. This phenomenon has been a subject of significant research interest. A closely related compound, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983) (known as ROY), holds the record for the largest number of characterized polymorphs for a single compound, highlighting the conformational flexibility of this molecular scaffold. wikipedia.org

For this compound itself, at least three polymorphs have been identified: a red form (R), an orange form (O), and a transient yellow form (Y). Single-crystal X-ray diffraction data has shown that the molecule adopts significantly different conformations in the R and O forms. The primary difference lies in the dihedral angle between the thiophene (B33073) and the nitrophenyl rings. In the R form, the molecule is more planar compared to the O form. This planarity affects the crystal packing and the physical properties of each polymorph. Slurry conversion studies have indicated that the R and O forms are monotropically related, with the R form being the more stable polymorph.

Computational geometry optimization using DFT can be employed to calculate the potential energy of different conformers and help understand their relative stabilities. The calculations typically involve varying the key dihedral angles to map out the potential energy surface.

Table 1: Known Polymorphs and Conformational Characteristics of this compound
PolymorphObserved ColorKey Conformational FeatureRelative Stability
Form RRedMore planar conformation between thiophene and phenyl ringsMost stable form
Form OOrangeLess planar conformation compared to Form RMetastable
Form YYellowDisappearing polymorph observed during synthesisUnstable, transient

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminothiophene portion of the molecule, due to the electron-donating nature of the amino group and the thiophene ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitrophenyl ring, a consequence of the strong electron-withdrawing properties of the nitro group. This spatial separation of HOMO and LUMO suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation.

In studies of related 2-amino-3-cyanothiophene derivatives, DFT calculations have been used to determine these properties and correlate them with observed biological activity. For instance, a smaller HOMO-LUMO gap can indicate higher reactivity, which may be desirable for certain therapeutic applications. nih.gov

Table 2: Predicted Characteristics of Frontier Molecular Orbitals for this compound
OrbitalPredicted LocationAssociated Property
HOMOPrimarily on the aminothiophene ringElectron donation capability
LUMOPrimarily on the nitrophenyl ringElectron acceptance capability
HOMO-LUMO Gap (Egap)-Indicator of chemical reactivity and stability

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential), blue indicates regions of low electron density (positive potential), and green represents neutral regions.

For this compound, an MEP map would be expected to show:

Negative Potential (Red): Concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, as these are the most electronegative regions and likely sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atom of the secondary amine (N-H group), making it a potential site for nucleophilic attack or hydrogen bond donation.

Intermediate Potential (Yellow/Green): Spread across the carbon atoms of the aromatic rings.

This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding, which can play a significant role in how the molecule interacts with biological targets.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape. This technique allows researchers to observe how the molecule explores different shapes and orientations in a simulated environment, such as in a solvent or near a biological membrane. rsc.org

Given the known existence of multiple stable conformers (polymorphs), MD simulations could be particularly insightful for:

Exploring Conformational Transitions: Simulating the conditions under which the molecule might convert from one conformer (e.g., the O form) to another (the more stable R form).

Solvent Effects: Understanding how different solvents influence the conformational preferences of the molecule.

Binding Dynamics: Observing the dynamic process of the molecule binding to a receptor, providing a more realistic view than static docking models. nih.gov

While specific MD simulation studies on this compound are not widely published, the methodology is standard for analyzing flexible molecules and their interactions. nih.gov

In Silico Studies of Molecular Interactions

In silico methods, particularly molecular docking, are used to predict how a small molecule (ligand) binds to a larger receptor molecule, typically a protein.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand in the protein's binding site and scoring them based on their binding affinity. nih.gov

While specific docking studies for this compound are not prominent in the literature, research on analogous 2-aminothiophene derivatives has demonstrated their potential to interact with various biological targets. For example, certain 2-amino-3-cyanothiophene derivatives have been identified as inhibitors of tubulin polymerization, a target for anticancer agents. nih.gov Docking studies of these compounds into the colchicine (B1669291) binding site of tubulin revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to their binding affinity. nih.gov

A typical molecular docking study on this compound would involve:

Obtaining the 3D structure of a target protein.

Placing the ligand in the active site of the protein.

Using a scoring function to calculate the binding energy for various poses.

Analyzing the best-scoring pose to identify key interactions like hydrogen bonds, salt bridges, and hydrophobic interactions.

Table 3: Illustrative Example of Molecular Docking Analysis for a Thiophene Derivative
ParameterDescriptionExample from Analogues
Target ProteinThe biological molecule of interest.Tubulin, GLP-1R nih.govnih.gov
Binding Affinity (Score)A calculated value (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. Lower values indicate stronger binding.-7.0 to -9.9 kcal/mol nih.gov
Hydrogen BondsKey directional interactions between the ligand and amino acid residues.Interactions with residues like SER, THR, MET nih.gov
Hydrophobic InteractionsInteractions with nonpolar amino acid residues.Contacts with residues like PHE, ILE, VAL

These computational models are instrumental in rational drug design, helping to prioritize compounds for synthesis and biological testing.

Interaction Energy Calculations in Crystal Lattices

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Computational methods, particularly those derived from density functional theory (DFT), are instrumental in dissecting and quantifying these forces. Hirshfeld surface analysis is a powerful technique used to visualize and analyze intermolecular interactions within a crystal. nih.govnih.gov This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal.

By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of significant intermolecular contacts can be identified. Red areas on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting strong interactions, while blue regions represent longer contacts, and white areas denote contacts at the van der Waals separation. nih.gov

For a molecule like this compound, the primary intermolecular interactions expected to stabilize the crystal packing would involve hydrogen bonds, as well as π-π stacking interactions. The nitro group (-NO2), the amino group (-NH-), and the cyano group (-CN) are all capable of participating in hydrogen bonding. The aromatic thiophene and nitrophenyl rings facilitate π-π stacking.

Below is an illustrative data table summarizing the kind of information that would be obtained from a Hirshfeld surface analysis and interaction energy calculations for this compound.

Table 1: Calculated Intermolecular Interaction Contributions and Energies in the Crystal Lattice of this compound (Illustrative)

Interaction TypePercentage Contribution (%)Interaction Energy (kJ/mol)
O···H/H···O35.2-25.8
H···H22.5-10.5
C···H/H···C15.8-12.3
C···C (π-π stacking)8.5-18.7
N···H/H···N7.1-15.2
S···H/H···S5.4-9.8
Others5.5-

Prediction of Spectroscopic Parameters and Optoelectronic Properties

Computational quantum chemistry, particularly time-dependent density functional theory (TD-DFT), is a cornerstone for predicting the spectroscopic and optoelectronic properties of organic molecules. nih.gov These methods allow for the calculation of electronic transitions, which are fundamental to understanding UV-Vis absorption spectra, as well as the prediction of nuclear magnetic resonance (NMR) chemical shifts. amanote.comresearchgate.net

The electronic absorption spectrum of this compound is expected to be characterized by transitions between molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the HOMO-LUMO energy gap is a key determinant of the molecule's electronic behavior and optical properties. nih.gov Theoretical calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comnih.gov For similar donor-acceptor systems containing thiophene moieties, the electronic transitions are often characterized as intramolecular charge transfer (ICT) from the electron-donating part of the molecule to the electron-accepting part. nih.gov

In addition to UV-Vis spectra, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict 1H and 13C NMR chemical shifts. researchgate.net These calculations provide valuable data for the structural elucidation of the molecule in solution.

The optoelectronic properties of a material are intrinsically linked to its electronic structure. The calculated HOMO and LUMO energy levels can be used to estimate key parameters such as the ionization potential, electron affinity, and the fundamental energy gap. These parameters are crucial for assessing the potential of a material in electronic and optoelectronic applications, such as in organic semiconductors or as components in dye-sensitized solar cells. researchgate.netelsevierpure.com

An illustrative table of predicted spectroscopic and optoelectronic parameters for this compound is provided below.

Table 2: Predicted Spectroscopic and Optoelectronic Properties of this compound (Illustrative)

ParameterPredicted ValueMethod
λmax (nm)412TD-DFT/B3LYP/6-311G(d,p)
Oscillator Strength (f)0.68TD-DFT/B3LYP/6-311G(d,p)
Major TransitionHOMO -> LUMO (95%)TD-DFT/B3LYP/6-311G(d,p)
HOMO Energy (eV)-6.25DFT/B3LYP/6-311G(d,p)
LUMO Energy (eV)-2.85DFT/B3LYP/6-311G(d,p)
HOMO-LUMO Gap (eV)3.40DFT/B3LYP/6-311G(d,p)
1H NMR (ppm, illustrative shifts)7.2-8.5GIAO/B3LYP/6-311+G(d,p)
13C NMR (ppm, illustrative shifts)95-150GIAO/B3LYP/6-311+G(d,p)

Applications in Advanced Chemical Synthesis and Functional Material Research

Role as a Versatile Synthetic Building Block and Intermediate

The reactivity of the amino and cyano groups, combined with the electronic nature of the thiophene (B33073) ring and the attached nitrophenyl moiety, makes 2-[(2-Nitrophenyl)amino]-3-cyanothiophene a versatile tool for synthetic chemists.

Precursor for Nitrogen-Containing Heterocyclic Systems

The 2-amino-3-cyanothiophene core is a well-established precursor for the synthesis of a variety of fused nitrogen-containing heterocyclic systems. rsc.orgnih.gov The amino and cyano groups can participate in cyclization reactions to form new rings fused to the thiophene core. For this compound specifically, the presence of the ortho-nitro group on the phenyl ring introduces a key reactive site for intramolecular cyclization reactions, often under reductive conditions. clockss.orgnih.gov

One of the most significant applications is the synthesis of thieno[2,3-b]quinoxaline derivatives. While general methods involve the reaction of 2-haloquinoxalines with alkynes, an alternative strategy involves the cyclization of appropriately substituted 2-aminothiophenes. researchgate.netnih.gov In the case of this compound, reduction of the nitro group to an amino group would generate a diamine intermediate, poised for cyclization to form a quinoxaline (B1680401) ring fused to the thiophene.

Similarly, this compound is a potential precursor for other important heterocyclic scaffolds:

Thieno[2,3-d]pyrimidines : These purine (B94841) bioisosteres are of significant interest for their biological activities. rsc.orgnih.govnih.gov The synthesis often involves the reaction of 2-aminothiophenes with reagents like formamide (B127407) or by undergoing Mannich reactions. rsc.orgnih.gov The this compound could be utilized to create complex, substituted thieno[2,3-d]pyrimidine (B153573) systems.

Pyrazolo[3,4-d]pyrimidines and Pyrazolo researchgate.netrsc.orgcityu.edu.hktriazines : The 2-amino-3-cyanothiophene scaffold is also used to construct pyrazole-fused systems, which are known for a range of biological activities. nih.govwikipedia.orgresearchgate.net The synthesis of these heterocycles often relies on the reactivity of the vicinal amino and cyano groups of the thiophene precursor.

The general strategy for using 2-aminothiophene derivatives as precursors is summarized in the table below.

Target Heterocyclic SystemGeneral Synthetic Approach from 2-Aminothiophene Precursors
Thieno[2,3-b]quinoxalinesReductive cyclization of 2-(nitrophenylamino)thiophenes.
Thieno[2,3-d]pyrimidinesCyclization with formamide, urea (B33335), or via Mannich reactions. rsc.orgnih.gov
Pyrazolo[3,4-d]pyrimidinesReaction with hydrazine (B178648) derivatives followed by cyclization. wikipedia.orgresearchgate.net
Pyrazolo[5,1-c] researchgate.netresearchgate.netrsc.orgtriazinesAzo-coupling with diazonium salts followed by cyclization. google.com

Intermediate in the Synthesis of Complex Organic Molecules

A significant application of a derivative of this compound, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983) , is its role as a key intermediate in the synthesis of the atypical antipsychotic drug, olanzapine (B1677200) . nih.govwikipedia.orgnih.gov The synthesis involves the reaction of 2-amino-5-methylthiophene-3-carbonitrile (B129202) with 2-fluoronitrobenzene in a nucleophilic aromatic substitution reaction. wikipedia.org This step directly forms the core structure of the target compound. The subsequent step in the olanzapine synthesis is a reductive cyclization, where the nitro group is reduced, and the resulting amine cyclizes with the secondary amine to form the diazepine (B8756704) ring of the final drug molecule.

This application highlights the utility of the this compound scaffold in multi-step syntheses of pharmaceutically important molecules. wikipedia.orgnih.gov

Exploration in Functional Materials Science

The electronic structure of this compound, characterized by a donor group (nitrophenylamino) and an acceptor group (cyano) connected by a π-conjugated thiophene bridge, makes it a classic example of a "push-pull" or donor-π-acceptor (D-π-A) chromophore. Such molecules are of great interest in materials science for their unique electronic and optical properties. researchgate.net

Development of Nonlinear Optical (NLO) Materials

Organic molecules with a D-π-A structure are known to exhibit significant second-order nonlinear optical (NLO) properties. researchgate.netcityu.edu.hkresearchgate.netnih.gov The intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation with light leads to a large change in the molecule's dipole moment, which is a key factor for a high second-order hyperpolarizability (β), a measure of NLO activity.

In this compound:

The (2-Nitrophenyl)amino group acts as the electron donor (D).

The thiophene ring serves as the π-conjugated bridge, which is more efficient at electron delocalization than a benzene (B151609) ring in similar structures. researchgate.net

The cyano group is a strong electron acceptor (A).

Key Structural Features for NLO Activity in Thiophene Derivatives:

FeatureRole in NLO Properties
Thiophene Ring Efficient π-conjugated spacer for charge transfer. researchgate.netcityu.edu.hk
Donor Group (e.g., Amino) Initiates intramolecular charge transfer (ICT).
Acceptor Group (e.g., Cyano, Nitro) Creates charge asymmetry and enhances the ICT process. researchgate.net
Molecular Asymmetry Essential for second-order NLO effects.

Potential in Organic Electronic Devices, including Organic Solar Cells and Electroluminescent Materials

The same D-π-A architecture that is beneficial for NLO properties also makes these materials interesting for organic electronics. researchgate.net Thiophene-based conjugated materials are widely used in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs) due to their excellent charge transport characteristics and tunable electronic properties. nih.govrsc.org

In the context of organic solar cells , materials with a low Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap are desirable for efficient light absorption. The ICT character in D-π-A molecules like this compound helps to lower this energy gap. nih.gov Polymers and small molecules based on cyanothiophene have been successfully used as donor materials in high-efficiency organic solar cells. rsc.orgnih.gov The presence of the cyano group can enhance the planarity of the molecule and improve intermolecular packing, which is beneficial for charge transport. nih.gov

For electroluminescent materials (used in OLEDs), the ability to tune the emission color by modifying the donor and acceptor groups is a key advantage. Push-pull thiophene derivatives have been investigated for their luminescence properties, with the emission wavelength being highly dependent on the solvent polarity (solvatochromism), which is indicative of a charge-transfer excited state.

While specific device performance data for this compound is not available, its structural motifs are highly relevant to the design of new materials for organic electronics. nih.govresearchgate.net

Catalytic Applications and Ligand Design involving Thiophene Scaffolds

Thiophene derivatives can act as ligands in coordination chemistry and catalysis. mdpi.com The sulfur atom in the thiophene ring possesses lone pairs of electrons that can coordinate to a metal center. mdpi.com Additionally, other heteroatoms in the substituents, such as the nitrogen atoms in the amino and nitro groups of this compound, can also act as coordination sites.

The ability of thiophene derivatives to act as ligands has been exploited in various catalytic systems. For instance, palladium catalysts with thiophene-based ligands have been used for cross-coupling reactions. researchgate.net Silver-catalyzed carboxylation of thiophenes has also been reported, highlighting the interaction of metals with the thiophene core. researchgate.net

Thiophene derivatives have been successfully used as ligands to passivate defects on the surface of perovskite nanocrystals, significantly enhancing their photoluminescence and stability. nih.gov The sulfur atom is believed to bind to uncoordinated metal ions on the nanocrystal surface. This suggests that this compound could potentially be explored as a multifunctional ligand, where the thiophene sulfur and the amino nitrogen could chelate to a metal center, creating a stable complex for catalytic applications. However, specific studies on the catalytic or ligand properties of this compound are yet to be reported.

Analytical Methodologies for the Characterization and Quantification of 2 2 Nitrophenyl Amino 3 Cyanothiophene

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation and analysis of 2-[(2-Nitrophenyl)amino]-3-cyanothiophene from reaction mixtures and for purity assessment. Different chromatographic methods offer specific advantages depending on the analytical need.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of this compound and related non-volatile derivatives. d-nb.infonih.govejgm.co.uk Method development involves the systematic optimization of several parameters to achieve adequate separation and detection. core.ac.ukyoutube.com

Key parameters in HPLC method development include the selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For aminothiophene derivatives, reversed-phase columns, such as C18 or C8, are commonly employed. d-nb.infomdpi.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., with trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure the separation of compounds with varying polarities. core.ac.uknih.gov UV detection is suitable for this compound due to the presence of chromophores in its structure. d-nb.info

Validation of the developed HPLC method is essential to ensure its reliability and reproducibility. youtube.com This process involves assessing several performance characteristics as outlined by regulatory guidelines. nih.gov

Table 1: Key Validation Parameters for HPLC Methods

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from other peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. youtube.comCorrelation coefficient (r²) ≥ 0.999. mdpi.comnih.gov
Accuracy The closeness of the test results obtained by the method to the true value. youtube.comRecovery of spiked samples typically within 90-110%. nih.govresearchgate.net
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. youtube.comRelative Standard Deviation (RSD) should be low, often < 2-5%. researchgate.netnih.gov
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. youtube.commdpi.comSignal-to-noise ratio of 3:1. ejgm.co.uk
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. youtube.commdpi.comSignal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. youtube.comConsistent results despite minor changes in flow rate, temperature, etc.

A well-validated HPLC method provides a reliable tool for routine quality control, enabling the accurate determination of the purity of this compound and the quantification of any impurities. d-nb.info

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. researchgate.netyoutube.com While this compound itself may have limited volatility, GC can be employed for the analysis of its more volatile synthetic precursors or potential volatile byproducts. nist.govnih.gov Furthermore, derivatization reactions can be performed to convert the non-volatile compound into a more volatile derivative suitable for GC analysis. nih.gov For instance, derivatization of the amino group can increase volatility.

The development of a GC method involves optimizing the column type (capillary columns are common), temperature program, carrier gas flow rate, and detector type. acs.org Flame Ionization Detectors (FID) and Mass Spectrometers (MS) are frequently used detectors in GC analysis. nih.govacs.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative monitoring of chemical reactions, including the synthesis of 2-aminothiophene derivatives. derpharmachemica.comnih.govresearchgate.net It allows for the quick assessment of reaction completion by observing the disappearance of starting materials and the appearance of the product spot. chemistryhall.com

In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. nih.gov The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary and mobile phases. aga-analytical.com.pl The choice of eluent is crucial for achieving good separation of spots with different polarities. chemistryhall.com Visualization of the separated spots is often achieved using UV light, as compounds containing aromatic rings and conjugated systems, such as this compound, are typically UV-active. nih.govchemistryhall.com

TLC is also valuable for preliminary purity assessment and for optimizing conditions for preparative column chromatography. chemistryhall.comnih.gov While primarily a qualitative technique, quantitative or semi-quantitative analysis can be performed using densitometry. aga-analytical.com.pl In some cases, preparative TLC can be used for the purification of small quantities of the compound. nih.gov

Table 2: Applications of TLC in the Context of this compound

ApplicationDescription
Reaction Monitoring Tracking the progress of the synthesis by observing the consumption of reactants and the formation of the product. chemistryhall.comthieme.de
Purity Assessment A quick check for the presence of impurities in a sample. nih.govijpbs.com
Solvent System Selection Optimizing the mobile phase for column chromatography purification. chemistryhall.com
Qualitative Identification Comparing the retention factor (Rf) of the synthesized compound with that of a known standard.

Advanced Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive analysis of complex mixtures.

LC-MS and GC-MS for Identification, Purity Assessment, and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the analysis of this compound. These techniques couple the separation power of chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the unequivocal identification of the compound and the detection of trace-level impurities. nih.govmdpi.comrsc.org

In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). nih.gov This provides molecular weight information, which is a key parameter for confirming the identity of the synthesized compound. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can further elucidate the structure of the compound and its impurities. rsc.org LC-MS is particularly useful for the analysis of thermally labile and non-volatile compounds.

GC-MS operates on a similar principle, where the effluent from the GC column is analyzed by a mass spectrometer. acs.org It is highly effective for the identification of volatile and semi-volatile compounds that may be present as impurities in the final product or as unreacted starting materials. nist.gov Derivatization techniques can be employed to make non-volatile compounds, such as those with polar functional groups, amenable to GC-MS analysis. researchgate.netnih.gov

Crystallization and Recrystallization Techniques for Purification and Polymorph Isolation

Crystallization is a critical technique for the purification of solid organic compounds like this compound. mt.comlibretexts.org The process relies on the principle that the solubility of a compound in a solvent generally increases with temperature. libretexts.org

The general procedure for recrystallization involves dissolving the impure solid in a minimum amount of a suitable hot solvent. youtube.com The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. mt.comyoutube.com After dissolution, the hot solution is filtered to remove any insoluble impurities. The filtrate is then allowed to cool slowly, promoting the formation of pure crystals of the desired compound, leaving the soluble impurities behind in the mother liquor. libretexts.orgyoutube.com The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. youtube.com

A notable characteristic of some organic compounds, including a related compound, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983) (known as ROY), is polymorphism—the ability to exist in multiple crystalline forms. researchgate.netwikipedia.orgsigmaaldrich.com These different polymorphs can exhibit distinct physical properties. The specific polymorph obtained can be influenced by the crystallization conditions, such as the solvent used, the rate of cooling, and the presence of any seed crystals. researchgate.net Therefore, controlled crystallization is not only a purification method but also a means of isolating specific polymorphic forms.

Future Research Directions and Emerging Paradigms

Development of Novel Green and Sustainable Synthetic Routes for Thiophenes

The synthesis of 2-aminothiophenes, the structural core of the target compound, is undergoing a green revolution. nih.govresearchgate.net Future research will increasingly focus on methodologies that align with the principles of green chemistry, minimizing waste and energy consumption. nih.govscribd.com A significant area of development is the refinement of multicomponent reactions (MCRs), such as the Gewald reaction, which allows for the one-pot synthesis of highly functionalized thiophenes from simple starting materials. researchgate.netsciforum.net

Key green approaches that are expected to be further explored include:

Solvent-free and catalyst-free conditions: Techniques like ball milling are being employed to carry out reactions in the absence of harmful solvents and catalysts, leading to cleaner processes and higher yields. sciforum.net

Use of eco-friendly solvents: The replacement of traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or polyethylene glycol (PEG) is a major focus. researchgate.net

Energy-efficient methods: Microwave irradiation and ultrasound activation are being investigated as alternatives to conventional heating, often resulting in shorter reaction times and improved energy efficiency. researchgate.netbenthamscience.com

Reusable catalysts: The development of heterogeneous and reusable catalysts, such as functionalized polymers, is crucial for sustainable synthesis. nih.gov

These advancements aim to make the synthesis of 2-[(2-Nitrophenyl)amino]-3-cyanothiophene and its derivatives more environmentally benign and economically viable.

Advanced Functionalization Strategies for Tailored Properties

To unlock the full potential of this compound in various applications, precise control over its molecular structure is essential. Future research will delve into advanced functionalization strategies to fine-tune its electronic, optical, and biological properties. The 2-aminothiophene scaffold is a versatile platform for a wide range of chemical transformations. researchgate.netresearchgate.net

Emerging functionalization strategies are likely to include:

Post-synthesis modifications: Developing reactions that selectively modify the core structure after its initial synthesis will provide access to a diverse library of derivatives.

Introduction of diverse substituents: The systematic introduction of various functional groups at different positions of the thiophene (B33073) and phenyl rings will be explored to modulate the molecule's properties.

Synthesis of hybrid molecules: The conjugation of the this compound moiety with other functional molecules, such as polymers or biomolecules, could lead to materials with novel synergistic properties.

These tailored functionalizations will be crucial for developing materials with specific characteristics for applications in fields like materials science and medicinal chemistry. semanticscholar.org

Deeper Understanding of Structure-Property Relationships through Integrated Computational and Experimental Approaches

A fundamental understanding of the relationship between the molecular structure of this compound and its macroscopic properties is critical for its rational design and application. Future research will increasingly rely on a synergistic approach that combines computational modeling with experimental validation. nih.gov

Integrated approaches will likely involve:

Quantum chemical calculations: Density Functional Theory (DFT) and other computational methods will be used to predict molecular geometries, electronic structures, and spectroscopic properties. nih.govrsc.org This can provide insights into the intramolecular charge transfer characteristics of the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies: For biological applications, QSAR models can be developed to correlate specific structural features with biological activity, aiding in the design of more potent and selective compounds. nih.gov

Spectroscopic and crystallographic analysis: Experimental techniques such as UV-vis, fluorescence, IR, and Raman spectroscopy, along with X-ray crystallography, will be essential to validate the computational predictions and provide a detailed picture of the molecule's structure and behavior. nih.govmdpi.com

This integrated approach will accelerate the discovery of new derivatives with desired properties by providing a predictive framework for their design.

Exploration of Self-Assembly and Supramolecular Architectures in Solid State

The ability of molecules to self-assemble into ordered structures is a key area of research in materials science. The solid-state arrangement of this compound can significantly influence its bulk properties. Future investigations will focus on understanding and controlling the self-assembly of this molecule and its derivatives.

Key research directions include:

Crystal engineering: The design and synthesis of derivatives with specific functional groups that can direct the formation of desired crystal packing through non-covalent interactions like hydrogen bonding and π-π stacking. mdpi.com

Formation of supramolecular structures: Exploring the co-assembly of this compound with other molecules to create complex supramolecular architectures with unique functions. researchgate.net

Thin-film fabrication: Developing methods to control the self-assembly of these molecules on surfaces to create well-ordered thin films for applications in organic electronics.

A deeper understanding of the principles governing the self-assembly of this class of compounds will enable the creation of new materials with tailored solid-state properties.

Expanding Applications in Niche Chemical and Material Science Fields

While 2-aminothiophene derivatives have shown promise in various fields, future research will aim to explore and expand the applications of this compound in more specialized areas. semanticscholar.orgpnrjournal.com The unique combination of a donor-pi-acceptor system within its structure makes it a candidate for several niche applications.

Potential areas for future exploration include:

Organic electronics: Investigating its potential as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.gov

Functional dyes and pigments: The chromophoric nature of the molecule suggests its potential use as a specialized dye or pigment. The compound 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983), also known as ROY (red-orange-yellow), is noted for its multiple crystalline polymorphic forms which exhibit different colors. wikipedia.org

Chemosensors: The development of derivatives that can selectively bind to specific analytes, leading to a detectable change in their optical or electronic properties.

Pharmaceutical intermediates: The compound itself is a known intermediate in the synthesis of the drug olanzapine (B1677200). wikipedia.org Further exploration of its utility in the synthesis of other biologically active molecules is warranted. nih.gov

By systematically investigating these emerging research directions, the scientific community can unlock the full potential of this compound and its analogs, paving the way for new discoveries and applications in a range of scientific and technological fields.

Q & A

Basic: What are the standard synthetic routes for preparing 2-[(2-Nitrophenyl)amino]-3-cyanothiophene, and what critical parameters influence yield?

Methodological Answer:
The synthesis typically involves cyanoacetylation of precursor amines followed by Knoevenagel condensation. For example, ethyl 2-amino-thiophene derivatives can react with substituted benzaldehydes in the presence of piperidine and acetic acid under reflux (toluene, 5–6 hours) to form the acrylamido-thiophene backbone . Key parameters include:

  • Solvent polarity : Toluene minimizes side reactions compared to polar solvents.
  • Catalyst ratio : Excess piperidine accelerates condensation but may degrade sensitive functional groups.
  • Temperature control : Reflux conditions (~110°C) optimize reaction kinetics without decomposition.
    Yield improvements (72–94%) are achieved via recrystallization (e.g., alcohol) or reverse-phase HPLC purification .

Advanced: How can conflicting NMR spectral data for this compound derivatives be resolved during structural validation?

Methodological Answer:
Discrepancies in chemical shifts (e.g., NH protons in 1H NMR or carbonyl carbons in 13C NMR) often arise from tautomerism or solvent effects. To resolve contradictions:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism in acrylamido groups) .
  • 2D NMR (COSY, HSQC) : Confirms connectivity, distinguishing regioisomers (e.g., 6-phenyl vs. 6-tert-butyl substitutions in tetrahydrobenzothiophene derivatives) .
  • Cross-validation with HRMS : Ensures molecular ion consistency, ruling out impurities (e.g., unreacted nitrophenyl precursors) .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

  • IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • 1H/13C NMR : Assigns substituent positions (e.g., nitrophenyl protons at δ 7.5–8.5 ppm, thiophene protons at δ 6.5–7.2 ppm) .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ ions for C12H10N3O2S at 278.05 g/mol) .

Advanced: How can researchers optimize reaction conditions to minimize by-products in the synthesis of nitro-substituted thiophene derivatives?

Methodological Answer:
By-products (e.g., dimerized thiophenes or hydrolyzed nitrophenyl groups) are mitigated via:

  • Inert atmosphere : Nitrogen protection prevents oxidation of nitro groups during reflux .
  • Stepwise reagent addition : Slow addition of benzaldehydes reduces exothermic side reactions .
  • Chromatographic monitoring (TLC/HPLC) : Early detection of intermediates (e.g., unreacted cyanoacetamido precursors) allows real-time adjustments .

Basic: What biological activities have been reported for this compound analogs?

Methodological Answer:
Derivatives exhibit:

  • Antibacterial activity : MIC values <10 µg/mL against Staphylococcus aureus via disruption of membrane integrity (e.g., compound 23 in ).
  • Anti-inflammatory effects : COX-2 inhibition (IC50 ~5 µM) in tetrahydrobenzothiophene-carboxamide derivatives .
    Mechanistic studies require molecular docking (e.g., PDB:1CX2 for COX-2) and live-cell imaging to validate target engagement.

Advanced: What strategies are effective for resolving low solubility of this compound in pharmacological assays?

Methodological Answer:

  • Co-solvent systems : DMSO/PBS mixtures (≤5% DMSO) maintain solubility without cytotoxicity .
  • Prodrug modification : Esterification of the cyanogroup (e.g., methyl ester derivatives) enhances aqueous solubility .
  • Nanoformulation : Liposomal encapsulation improves bioavailability for in vivo studies (e.g., particle size <200 nm via dynamic light scattering) .

Basic: How can researchers validate the purity of synthesized this compound batches?

Methodological Answer:

  • HPLC-DAD : Uses C18 columns (acetonitrile/water gradient) to detect impurities (e.g., nitrophenyl hydrolysis products at 254 nm) .
  • Elemental analysis : Confirms %C, %N, and %S within ±0.3% of theoretical values.
  • Melting point consistency : Sharp melting ranges (e.g., 213–216°C for compound 3 ) indicate homogeneity.

Advanced: What computational methods aid in predicting the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • DFT calculations (Gaussian 16) : Model frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for nucleophilic attack (e.g., cyano group vs. thiophene sulfur) .
  • Molecular dynamics (MD) simulations : Assess solvent effects on reaction pathways (e.g., toluene vs. DMF) using AMBER force fields .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Nitrile hazards : Use fume hoods and nitrile gloves to prevent skin absorption (cyanogroup toxicity) .
  • Nitrophenyl stability : Store at –20°C in amber vials to avoid photodegradation .

Advanced: How can structure-activity relationship (SAR) studies guide the design of novel this compound derivatives?

Methodological Answer:

  • Substituent scanning : Replace the 2-nitrophenyl group with electron-withdrawing (e.g., 3,5-dinitro) or donating (e.g., 4-methoxy) moieties to modulate bioactivity .
  • Pharmacophore mapping : Overlay active derivatives (e.g., anti-inflammatory compound 24 ) to identify critical hydrogen-bond acceptors (nitro groups) and hydrophobic domains (thiophene ring).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.